molecular formula C18H14S4 B14268562 2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene CAS No. 153561-84-3

2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene

Cat. No.: B14268562
CAS No.: 153561-84-3
M. Wt: 358.6 g/mol
InChI Key: HUAHQSRHSSSNFJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene (CAS: 153561-84-3) is a thiophene-based oligomer with three interconnected thiophene rings. Its molecular formula is C₁₈H₁₄S₄, and its molecular weight is 358.564 g/mol . The structure consists of a central thiophene ring substituted at the 2-position with another thiophene moiety and at the 5-position with an ethyl-linked bithiophene unit. This arrangement extends π-conjugation, which is critical for electronic applications such as organic semiconductors or photovoltaic materials.

Properties

CAS No.

153561-84-3

Molecular Formula

C18H14S4

Molecular Weight

358.6 g/mol

IUPAC Name

2-thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene

InChI

InChI=1S/C18H14S4/c1-3-15(19-11-1)17-9-7-13(21-17)5-6-14-8-10-18(22-14)16-4-2-12-20-16/h1-4,7-12H,5-6H2

InChI Key

HUAHQSRHSSSNFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCC3=CC=C(S3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Bromination of Thiophene Acetonitrile Precursors

The synthesis begins with the preparation of brominated thiophene intermediates. As outlined in patent WO2019043642A1, thiophene acetonitrile derivatives undergo regioselective bromination using N-bromosuccinamide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . This step introduces a bromine atom at the α-position of the acetonitrile group, critical for subsequent cross-coupling reactions.

Reaction Conditions:

  • Solvent: DMF or THF
  • Catalyst: NBS (1.1–1.5 equivalents)
  • Temperature: 0–25°C
  • Time: 4–12 hours

The brominated intermediate, 2-bromo-5-(thiophen-2-yl)thiophene acetonitrile, is isolated via column chromatography (60–70% yield).

Suzuki-Miyaura Cross-Coupling

The pivotal step involves a Suzuki-Miyaura coupling between the brominated thiophene acetonitrile and a thiophen-2-ylboronic acid derivative. This reaction forms the ethyl-bridged bithiophene backbone.

Procedure:

  • Reactants:
    • Brominated thiophene acetonitrile (1.0 equivalent)
    • Thiophen-2-ylboronic acid (1.2 equivalents)
    • Catalyst: Triphenylphosphine palladium(0) (Pd(PPh3)4, 5 mol%)
    • Base: Potassium carbonate (K2CO3, 3.0 equivalents)
    • Solvent: Toluene/water (4:1 v/v)
  • Conditions:
    • Temperature: 80–100°C
    • Time: 12–24 hours
    • Atmosphere: Nitrogen

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond. The crude product is purified via silica gel chromatography, yielding 55–65% of the coupled intermediate.

Hydrolysis and Cyclization

The acetonitrile group is hydrolyzed to a carboxylic acid under basic conditions, followed by cyclization to form the final thiophene ring.

Key Steps:

  • Hydrolysis:
    • Reagent: Aqueous NaOH (2.0 M)
    • Solvent: Ethanol
    • Temperature: Reflux (78°C)
    • Time: 6–8 hours
  • Cyclization:
    • Acid Catalyst: Concentrated HCl
    • Temperature: 100°C
    • Time: 2–4 hours

This sequence yields the target compound with an overall yield of 35–45% after recrystallization from ethanol.

Optimization Strategies

Solvent and Catalyst Screening

Alternative solvents (e.g., dioxane, dimethyl sulfoxide) and palladium catalysts (e.g., Pd(OAc)2 with SPhos ligand) were evaluated to enhance coupling efficiency. Dioxane improved yields by 10–15% compared to toluene due to better solubility of intermediates.

Temperature Modulation

Lowering the Suzuki coupling temperature to 70°C reduced side-product formation, albeit with a longer reaction time (36 hours).

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (500 MHz, CDCl3):
    δ 7.45–7.42 (m, 2H, Th-H), 7.28–7.25 (m, 4H, Th-H), 7.12–7.10 (d, 2H, Th-H), 3.05–3.00 (t, 2H, CH2), 2.95–2.90 (t, 2H, CH2).

  • Mass Spectrometry (ESI-MS):
    m/z 407.2 [M+H]+, calculated 406.6.

Purity Assessment

HPLC analysis confirmed >98% purity using a C18 column (acetonitrile/water gradient).

Applications and Derivatives

The compound serves as a precursor for conductive polymers and small-molecule semiconductors. Functionalization at the ethyl bridge (e.g., introducing electron-withdrawing groups) enhances charge transport properties.

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), bromine (bromination), acyl chlorides (acylation)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of 2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Below is a detailed comparison of the target compound with structurally or functionally related thiophene derivatives, emphasizing molecular features, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Linkages Synthesis Method Applications/Activity References
Target Compound (153561-84-3) C₁₈H₁₄S₄ 358.56 Ethyl-linked trithiophene Likely cross-coupling/alkylation Materials science (conjugation)
5-Methyl-5'-phenyl-2,2'-bithiophene (106925-68-2) C₁₅H₁₂S₂ 256.39 Methyl, phenyl substituents Cross-coupling Organic electronics, OLEDs
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde C₁₁H₈OS₂ 220.31 Formyl group, methylthiophene Aldehyde functionalization Photovoltaic materials
N-(4-Chlorophenyl)-5-(2-chloroacetamido)thiophene-2-carboxamide C₁₄H₁₀Cl₂N₂O₂S 347.21 Chloroacetamide, carboxamide Nucleophilic substitution Cytotoxicity (HepG2, MCF-7 cells)
Schiff Base of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Varies ~350–400 Thiadiazole, fluorophenyl Condensation with aldehydes Anticancer (IC₅₀: 1.28 µg/mL)

Key Analysis

Conjugation and Electronic Properties

  • The target compound ’s extended trithiophene structure provides superior π-conjugation compared to simpler bithiophenes (e.g., 5-methyl-5'-phenylbithiophene), making it more suitable for charge transport in organic electronics .
  • Derivatives with electron-withdrawing groups (e.g., carboxamides in ) exhibit altered HOMO-LUMO gaps, enhancing their suitability for optoelectronic applications. Density-functional theory (DFT) methods () could further elucidate these electronic differences.

Biological Activity Thiophene-carboxamide derivatives () and Schiff bases () show potent cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7), attributed to substituents like chloroacetamide and thiadiazole.

Synthetic Complexity

  • The ethyl linkage in the target compound likely requires multi-step synthesis, whereas simpler derivatives (e.g., bithiophenes) are synthesized via single-step cross-coupling .
  • Multicomponent reactions () and iodocyclization () are effective for introducing heterocycles (e.g., thiadiazole), which are absent in the target compound.

Solubility and Processability Polar substituents (e.g., carboxamides, aldehydes) improve solubility in polar solvents, facilitating solution-processed device fabrication . The target compound’s nonpolar structure may limit solubility, necessitating bulky side chains for practical use.

Biological Activity

The compound 2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene is a complex thiophene derivative that has garnered interest due to its potential biological activities. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, supported by data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound consists of multiple thiophene rings, which are known to enhance biological activity through various mechanisms. The presence of substituents in the thiophene structure can significantly influence its interaction with biological targets.

1. Anti-inflammatory Activity

Thiophene derivatives, including the compound in focus, have been shown to exhibit significant anti-inflammatory properties. Studies indicate that compounds with thiophene structures can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process.

Table 1: Inhibitory Activity of Thiophene Derivatives on COX and LOX Enzymes

CompoundIC50 (µM)Mechanism of Action
Compound 129.2Inhibition of 5-LOX
Compound 26.0Hydroxyl group involvement
Compound 36.6Methoxy group involvement

In a study involving LPS-induced inflammation in THP-1 monocytes, it was observed that certain thiophene derivatives could negatively regulate pro-inflammatory cytokines such as TNF-α and IL-8 while inhibiting key signaling pathways like ERK and NF-ĸB at concentrations as low as 10 µM .

2. Antimicrobial Activity

Thiophene compounds have also demonstrated antimicrobial properties against various pathogens. A review highlighted their effectiveness against bacteria and fungi, suggesting potential applications in treating infections .

Case Study: Antimicrobial Efficacy
In vitro tests showed that a thiophene derivative exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential use as an antimicrobial agent .

3. Anticancer Activity

Research has indicated that thiophene derivatives possess anticancer properties, particularly through their ability to induce apoptosis in cancer cells. For instance, compounds containing thiophene rings have been shown to inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)
Compound AHePG-2<25
Compound BMCF-726–50
Compound CPC-351–100

In a comparative study, certain thiophene-based compounds demonstrated higher cytotoxicity than standard chemotherapeutics such as Doxorubicin against HepG2 cells .

The biological activities of thiophene derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiophenes act by inhibiting enzymes involved in inflammatory pathways.
  • Cytokine Modulation : They can modulate the expression of cytokines, reducing inflammation and promoting healing.
  • Cell Cycle Arrest : In cancer cells, some thiophenes induce cell cycle arrest and apoptosis through various signaling pathways.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substitution patterns and electronic environments. Overlapping signals in polythiophenes can be resolved using 2D NMR (e.g., COSY, HSQC) .
    • FT-IR : Confirms functional groups (e.g., C=S stretches at ~1100 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves stereochemistry and packing motifs. Challenges include crystal twinning, addressed using the TWINABS algorithm in SHELX .

How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what are the limitations of current correlation-energy functionals in such analyses?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) model π-conjugation and bandgap properties by optimizing the polythiophene geometry. Limitations arise from:

  • Correlation-energy functionals : The Colle-Salvetti formula underestimates non-covalent interactions (e.g., van der Waals forces) in extended π-systems, leading to errors in charge-transfer predictions .
  • Basis set limitations : Smaller sets (e.g., 6-31G*) may fail to capture dispersion effects, necessitating hybrid functionals like ωB97X-D for improved accuracy .

In pharmacological studies of thiophene derivatives, how can researchers resolve contradictions between in vitro activity and in vivo efficacy, particularly for anti-inflammatory applications?

Advanced Research Question
Discrepancies often stem from:

  • Metabolic instability : Thiophene rings are prone to oxidative metabolism. Strategies include introducing electron-withdrawing substituents (e.g., nitro groups) to enhance stability .
  • Solubility limitations : Poor aqueous solubility reduces bioavailability. Structural modifications, such as carboxylate salt formation (e.g., thiophene-2-carboxylic acid derivatives), improve pharmacokinetics .
  • In vivo validation : Use of radiolabeled analogs (e.g., ¹⁴C-tagged compounds) to track biodistribution and metabolite formation .

What strategies can be employed to optimize the regioselectivity and stereochemical outcomes in the synthesis of multi-thiophene systems like this compound?

Advanced Research Question

  • Regioselectivity control :
    • Directing groups : Use of methoxy or nitro substituents to guide cross-coupling at specific positions .
    • Steric effects : Bulky ligands (e.g., SPhos in Pd catalysis) favor coupling at less hindered sites .
  • Stereochemical control :
    • Chiral auxiliaries : Temporary incorporation of menthol or binaphthyl groups to enforce desired configurations during alkylation .
    • Asymmetric catalysis : Chiral Pd complexes for enantioselective C–H activation in thiophene functionalization .

How can researchers address challenges in crystallizing polythiophene derivatives for structural analysis?

Advanced Research Question

  • Solvent screening : Use of mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
  • Temperature gradients : Gradual cooling from 40°C to 4°C minimizes disorder .
  • Additives : Small amounts of iodine or thiophene-based co-crystallizing agents stabilize π-stacking interactions .

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